2-(3-Acetylphenyl)-5-chloro-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Overview
Description
2-(3-Acetylphenyl)-5-chloro-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives. Isoindoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure with a chloro substituent and an acetylphenyl group, which may contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetylphenyl)-5-chloro-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 3-acetylphenylamine with a suitable chloro-substituted anhydride, followed by cyclization to form the isoindole core. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Acetylphenyl)-5-chloro-3a,4,7,7a-tetrahydroisoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as alkyl, aryl, or amino groups.
Scientific Research Applications
2-(3-Acetylphenyl)-5-chloro-3a,4,7,7a-tetrahydroisoindole-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Isoindole derivatives have shown promise in treating various diseases, including cancer, inflammation, and infectious diseases.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Acetylphenyl)-5-chloro-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Acetylphenyl)-5-chloroisoindole-1,3-dione
- 2-(3-Acetylphenyl)-5-bromo-3a,4,7,7a-tetrahydroisoindole-1,3-dione
- 2-(3-Acetylphenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Uniqueness
2-(3-Acetylphenyl)-5-chloro-3a,4,7,7a-tetrahydroisoindole-1,3-dione stands out due to its specific chloro substituent and acetylphenyl group, which confer unique chemical properties and reactivity. These structural features may enhance its biological activity and make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(3-acetylphenyl)-5-chloro-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-9(19)10-3-2-4-12(7-10)18-15(20)13-6-5-11(17)8-14(13)16(18)21/h2-5,7,13-14H,6,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RARHMMVKTMICRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=O)C3CC=C(CC3C2=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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